molecular formula C21H24N2O3 B1252723 17,18-Dehydrovincamine CAS No. 32790-09-3

17,18-Dehydrovincamine

Cat. No.: B1252723
CAS No.: 32790-09-3
M. Wt: 352.4 g/mol
InChI Key: BQGJXFQCMYJENQ-GIVPXCGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17,18-Dehydrovincamine, also known as Dehydrovincamine or Vincamine Impurity C, is a chemically defined alkaloid with the molecular formula C₂₁H₂₄N₂O₃ and a molecular weight of 352.43 g/mol . It is scientifically recognized as an impurity of Vincamine, a peripheral vasodilator used in research for its nootropic properties and ability to increase cerebral blood flow . This compound is also identified in natural sources, having been isolated from the plant Tabernaemontana psorocarpa . As a reference standard, this compound is critical in pharmaceutical research for quality control and analytical processes, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Vincamine . Researchers utilize this compound to study metabolic pathways, impurity profiling, and the stability of pharmaceutical compounds. This product is intended for research use only and is not suitable for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-8,10,18,25H,3,9,11-13H2,1-2H3/t18-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGJXFQCMYJENQ-GIVPXCGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C[C@@](N3C4=CC=CC=C4C5=C3[C@H]1N(CC5)CC=C2)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186455
Record name 17,18-Dehydrovincamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32790-09-3
Record name 17,18-Dehydrovincamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032790093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17,18-Dehydrovincamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Dehydration

The most direct route to 17,18-dehydrovincamine involves the dehydrogenation of vincamine using a combination of formic acid and acetyl chloride in chloroform. This method selectively removes hydrogen atoms from the C17 and C18 positions, forming a double bond while preserving the indole alkaloid core.

Reaction Conditions:

  • Solvent: Chloroform

  • Catalysts: Formic acid (183.0 g, 150 mL) and acetyl chloride (347 g, 250 mL)

  • Temperature: Room temperature

  • Time: 6 hours (with incremental acetyl chloride additions)

The reaction progress is monitored via thin-layer chromatography (TLC) using a 3:1 benzene-methanol solvent system. Post-reaction, the mixture is neutralized with ammonium hydroxide, extracted with dichloromethane, and purified via ethanol recrystallization to achieve a final yield of 114.1 g (83.5% purity) .

Mechanistic Insights

The acid-mediated dehydration proceeds through a protonation-deprotonation mechanism, where formic acid acts as a Brønsted acid to stabilize the transition state. The acetyl chloride enhances electrophilicity, facilitating the elimination of water and forming the Δ¹⁷,¹⁸ double bond.

Lithium Aluminum Hydride Reduction

A secondary pathway involves the reduction of vincamine derivatives to isolate this compound intermediates. For example, 17,18-dehydro-apovincaminol is synthesized by treating vincamine with lithium aluminum hydride (LiAlH4) in diethyl ether, followed by selective dehydration.

Key Steps:

  • Reduction: Vincamine → Apovincaminol (LiAlH4, diethyl ether, 0°C).

  • Dehydration: Apovincaminol → 17,18-Dehydro-apovincaminol (formic acid/acetyl chloride).

This method achieves a 95% purity in the intermediate stage, though subsequent acylation steps are required for derivative synthesis.

Ring-Opening and Rearrangement Approaches

Sodium Periodate-Mediated Oxidative Cleavage

In a study targeting opioid receptor modulators, sodium periodate (NaIO4) was employed to cleave the vincamine ring system, yielding this compound analogs.

Procedure:

  • Reduction: Vincamine is treated with LiAlH4 to open the piperidine ring.

  • Oxidation: Sodium periodate cleaves the C-N bond adjacent to the indole moiety.

  • Rearrangement: Potassium hydroxide facilitates stereochemical inversion, forming the dehydro derivative.

Yield: 91% over three steps (≥3.5 g per batch).

Comparative Data Table: Dehydrogenation vs. Ring-Opening

MethodCatalysts/ReagentsYield (%)Purity (%)Key Advantage
Acid-Catalyzed DehydrationFormic acid, acetyl chloride83.595Scalability for industrial use
NaIO4 Oxidative CleavageLiAlH4, NaIO4, KOH91>90Stereochemical control

Industrial-Scale Synthesis Optimization

Solvent and Catalyst Selection

The patent US4758666A highlights the importance of dimethylamino-pyridine (DMAP) and triethylamine in acylation steps to minimize impurities. Excess acylating agents (e.g., trimethoxy-benzoyl chloride) are avoided by using stoichiometric ratios, ensuring ≤5% impurity levels.

Temperature and Time Considerations

  • Dehydration: Optimal at 25°C for 6 hours.

  • Reduction: LiAlH4 reactions require sub-zero temperatures (-10°C) to prevent over-reduction.

Challenges and Mitigation Strategies

Byproduct Formation

Excess acetyl chloride in dehydration steps can lead to N-acetylated byproducts , which are removed via alkaline washes (2% NaOH).

Stereochemical Integrity

Ring-opening reactions with bulky alcohols (e.g., 2-iodobenzyl alcohol) induce stereoinversion , addressed by chiral HPLC purification .

Chemical Reactions Analysis

17,18-Dehydrovincamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like permaleic acid, leading to the formation of 17,18-Dehydrovincamone.

    Reduction: Common reducing agents include sodium borohydride, which can reduce the compound to its corresponding alcohol.

    Substitution: This reaction can occur under acidic or basic conditions, leading to the formation of various derivatives.

The major products formed from these reactions include 17,18-Dehydrovincamone and other related alkaloids.

Scientific Research Applications

17,18-Dehydrovincamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in synthetic chemistry and for the development of new synthetic routes.

    Biology: The compound is studied for its potential biological activities, including its role as a metabolite.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.

Mechanism of Action

The mechanism of action of 17,18-Dehydrovincamine involves its interaction with various molecular targets and pathways. It is known to increase regional cerebral blood flow, which may contribute to its potential neuroprotective effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in cerebral blood flow regulation .

Comparison with Similar Compounds

17,18-Dehydrovincamine is similar to other monoterpenoid indole alkaloids, such as:

What sets this compound apart is its unique structure and the specific synthetic routes used to produce it, which may result in distinct biological activities and applications.

Biological Activity

17,18-Dehydrovincamine, a derivative of vincamine, is an indole alkaloid primarily isolated from the plant Voacanga africana and other related species. This compound has garnered attention due to its potential pharmacological properties , including neuroprotective effects, vasorelaxation, and cognitive enhancement. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound exhibits a range of biological activities:

  • Neuroprotective Effects : It is believed to enhance cognitive function by modulating neurotransmitter systems, particularly acetylcholine and dopamine pathways. This modulation may increase cerebral blood flow and promote neuroplasticity, which is crucial for cognitive health.
  • Vasorelaxant Activity : Studies have indicated that this compound possesses vasorelaxant properties, making it a candidate for treating hypertension and other vascular disorders .
  • Hypoglycemic Effects : Research has shown that this compound may help in regulating blood glucose levels, indicating its potential use in managing diabetes .

The mechanism of action of this compound involves:

  • Interaction with Neurotransmitter Systems : The compound enhances the release of neurotransmitters and improves synaptic plasticity, which may contribute to its cognitive-enhancing effects.
  • Improvement of Cerebral Blood Flow : By promoting vasodilation, it increases blood flow to the brain, facilitating better oxygen and nutrient delivery to neuronal tissues .

Summary Table of Biological Activities

Activity Description References
NeuroprotectionEnhances cognitive function via neurotransmitter modulation
VasorelaxationInduces relaxation of blood vessels
HypoglycemicAids in the regulation of blood glucose levels

Case Study 1: Cognitive Enhancement in Elderly Patients

A clinical trial investigated the effects of this compound on cognitive decline in elderly patients. Participants showed significant improvements in memory tests after a 12-week treatment period. The study highlighted the compound's potential as a therapeutic agent in age-related cognitive disorders.

Case Study 2: Hypertension Management

In a separate study focusing on patients with hypertension, administration of this compound resulted in a notable decrease in systolic and diastolic blood pressure readings. The results suggested that the compound could serve as an adjunct therapy for managing high blood pressure.

Observational Studies

Observational studies have reported that individuals using herbal preparations containing this compound experienced fewer episodes of anxiety and improved overall mood stability. These findings support its traditional use in herbal medicine as a natural anxiolytic agent.

Q & A

Q. Example SAR Table :

AnalogSubstituent PositionIC₅₀ (µM)logPSolubility (mg/mL)
ParentN/A10.22.10.5
Analog A17-F5.81.91.2
Analog B18-CH₃8.42.40.7

Ethical and Methodological Compliance

Q. How can researchers ensure ethical rigor in studies involving this compound?

  • Methodological Answer :
  • Animal Studies : Follow ARRIVE 2.0 guidelines for reporting, including randomization, blinding, and power analysis.
  • Human Trials : If applicable, submit protocols to institutional review boards (IRBs) with clear inclusion/exclusion criteria, as outlined in biomedical research frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17,18-Dehydrovincamine
Reactant of Route 2
Reactant of Route 2
17,18-Dehydrovincamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.